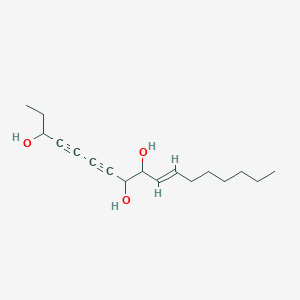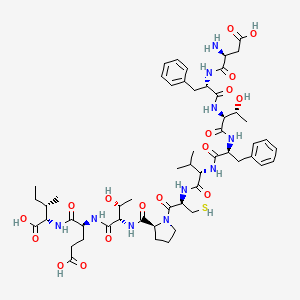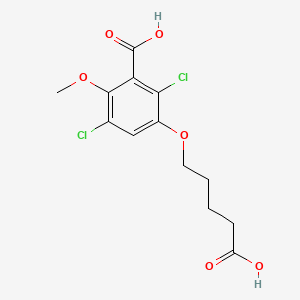
Dicamba-5-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicamba-5-hydroxypentanoic acid is a derivative of dicamba, a widely used herbicide. This compound is synthesized from commercially available 5-hydroxy-dicamba and is known for its role as an immunizing and heterologous hapten . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicamba-5-hydroxypentanoic acid is synthesized from 5-hydroxy-dicamba through a chemoselective activation process using one equivalent of N,N-disuccinimidyl carbonate (DSC) . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the activation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the activation of 5-hydroxy-dicamba and subsequent purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dicamba-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dicamba-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a hapten in the development of immunoassays for detecting dicamba in environmental samples.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential use in developing diagnostic tools and therapeutic agents.
Wirkmechanismus
Dicamba-5-hydroxypentanoic acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. The molecular targets include specific antibodies that recognize the hapten-protein complex. This interaction is crucial for the development of immunoassays used in detecting dicamba residues in environmental samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-dicamba: The precursor to Dicamba-5-hydroxypentanoic acid, used in similar applications.
3,6-Dichlorosalicylic acid (DCSA): A metabolite of dicamba with higher environmental persistence.
3,6-Dichlorogentisic acid (DCGA): Another metabolite of dicamba, known for its stability.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective hapten. This property makes it valuable in the development of sensitive immunoassays for detecting dicamba and its metabolites in various environmental and biological samples .
Eigenschaften
Molekularformel |
C13H14Cl2O6 |
|---|---|
Molekulargewicht |
337.15 g/mol |
IUPAC-Name |
3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
APASXIWPYSXQJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
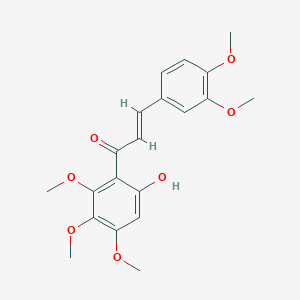
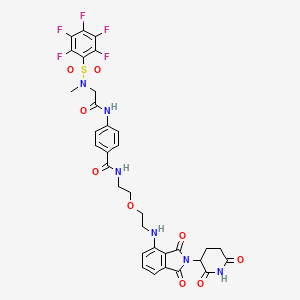
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

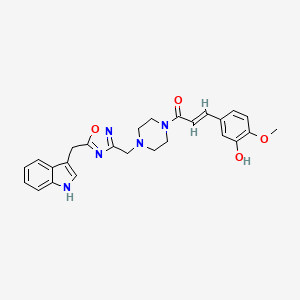

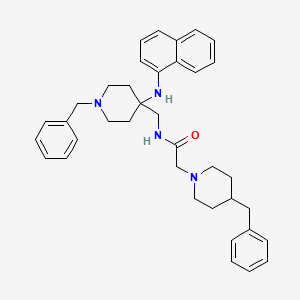
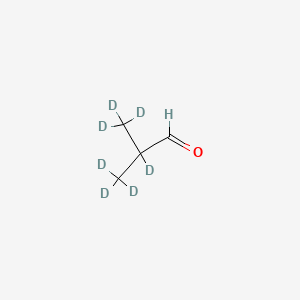
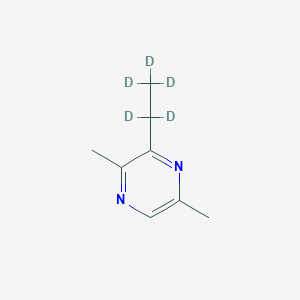
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
